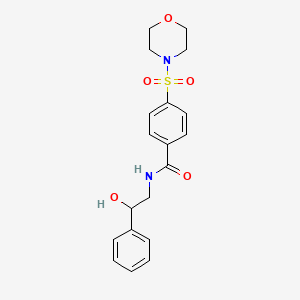
N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-phenylethyl)benzamide” is a chemical compound with the molecular formula C15H15NO2 . It’s also known as "Benzamide, N-(2-hydroxy-2-phenylethyl)-" .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-phenylethyl)benzamide” consists of 15 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“N-(2-hydroxy-2-phenylethyl)benzamide” has a melting point of 146°C and a predicted boiling point of 497.5±38.0°C . The predicted density is 1.175±0.06 g/cm3, and the predicted pKa is 13.63±0.20 .Applications De Recherche Scientifique
Novel Pharmaceutical Compounds and Compositions
Research has led to the development of novel (2-morpholinylmethyl)benzamide derivatives, including N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide. These compounds have potential pharmaceutical applications, particularly in conditions involving decreased gastric emptying (Zhang, 2009).
Radiolabelling and Imaging Applications
The compound has been used in radiolabelling experiments, particularly with Na123I and Na125I. These studies are crucial for developing new imaging techniques in medical diagnostics (Tsopelas, 1999).
Antifungal Applications
N-(Morpholinothiocarbonyl) benzamide derivatives, closely related to the compound , have demonstrated significant antifungal activity against major pathogens. This highlights their potential in developing new antifungal agents (Weiqun et al., 2005).
CB(2) Receptor Agonists for Pain Management
Sulfamoyl benzamide class, including similar compounds, has been optimized for in vitro metabolic stability while retaining high potency as CB(2) receptor agonists. These are potential candidates for treating pain, such as post-surgical pain (Sellitto et al., 2010).
Pharmaceutical Development and PK Modeling
These compounds have been part of pharmacokinetic modeling studies, aiding in the development of new drugs by predicting human plasma concentrations and drug behavior (Pierrillas et al., 2019).
Chemoselective Synthesis Techniques
Research on N-benzoylation of aminophenols has led to the production of compounds like N-(2-hydroxyphenyl)benzamides, showcasing advanced chemoselective synthesis techniques (Singh et al., 2017).
Pro-drug Development
Studies have been conducted on the N-Mannich bases of NH-acidic compounds, with morpholine as a component. These investigations are essential for pro-drug development to enhance drug solubility and bioavailability (Bundgaard & Johansen, 1980).
Biological Activities and Drug Metabolizing Enzymes
Morpholine derivatives have been designed with a range of biological activities, including drug metabolizing enzyme modulation, indicating the broad potential of these compounds in medicinal chemistry (Rekka & Kourounakis, 2010).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-18(15-4-2-1-3-5-15)14-20-19(23)16-6-8-17(9-7-16)27(24,25)21-10-12-26-13-11-21/h1-9,18,22H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUJEUADSZAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

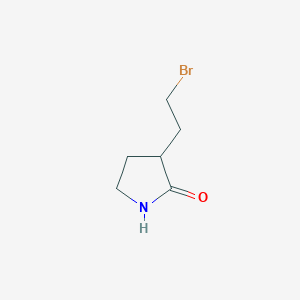
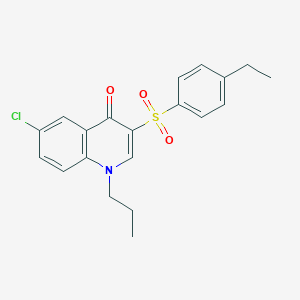
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)
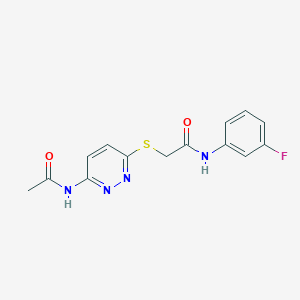
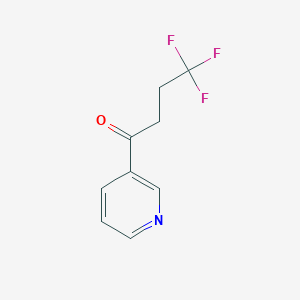
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)
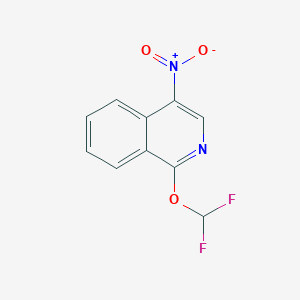
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

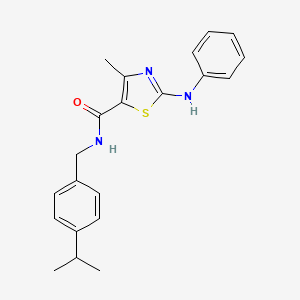
![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)
![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)